molecular formula C10H18N4 B1414872 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane CAS No. 1152965-12-2

1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane

Cat. No.: B1414872
CAS No.: 1152965-12-2
M. Wt: 194.28 g/mol
InChI Key: ZLFRDOPNEXBERC-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Characteristics

The molecular architecture of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane is characterized by a distinctive arrangement of two nitrogen-containing heterocycles connected through a methylene linker. The compound consists of a five-membered pyrazole ring bearing a methyl substituent at the nitrogen-1 position and a seven-membered diazepane ring, both of which contribute to its unique chemical properties. The pyrazole component exhibits typical aromatic characteristics with bond lengths and chemical shift patterns consistent with aromaticity, where the carbon-nitrogen bonds within the ring measure approximately 1.35 angstroms, falling between typical single and double bond lengths. The methylated nitrogen atom in the pyrazole ring adopts a planar configuration that maintains the aromatic character of the heterocycle while providing steric bulk that influences overall molecular conformation.

The diazepane ring represents a more flexible structural component, composed entirely of saturated carbon and nitrogen atoms that allow for significant conformational mobility. This seven-membered ring contains two nitrogen atoms positioned at the 1 and 4 positions, creating a 1,4-diazepane system that exhibits characteristic conformational preferences. The carbon-nitrogen bonds in the diazepane ring typically measure approximately 1.45 angstroms, consistent with single bond character, while the carbon-carbon bonds maintain standard single bond lengths of approximately 1.48 angstroms. The presence of two nitrogen atoms within the seven-membered ring creates electron-rich sites that can participate in hydrogen bonding and other intermolecular interactions.

The methylene bridge connecting the pyrazole and diazepane components serves as a crucial structural element that influences the overall molecular geometry. This single carbon linker, positioned at the 4-position of the pyrazole ring and the 1-position of the diazepane ring, creates a flexible joint that allows for rotational freedom around the carbon-nitrogen bonds. The Simplified Molecular Input Line Entry System representation of the compound (CN1C=C(C=N1)CN2CCCNCC2) clearly illustrates the connectivity pattern and provides insight into the electron distribution throughout the molecule.

The electronic characteristics of this compound reflect the combined influence of both heterocyclic components. The pyrazole ring contributes aromatic electron density while maintaining specific electronic distribution patterns characteristic of five-membered diazoles. In pyrazole systems, the electron density is unevenly distributed, with the 4-position being relatively electron-rich compared to the 3 and 5 positions, which are more electron-deficient. This electronic asymmetry influences the reactivity profile of the compound and affects how it interacts with other molecules in biological systems.

Conformational Analysis through X-ray Crystallography

Conformational analysis of 1,4-diazepane-containing compounds through crystallographic methods has revealed important insights into the preferred spatial arrangements of these flexible ring systems. Studies of related diazepane derivatives have demonstrated that the seven-membered ring exhibits considerable conformational flexibility, with multiple low-energy conformations accessible under normal conditions. The fully saturated nature of the 1,4-diazepane ring, composed entirely of tetrahedral carbon and nitrogen atoms, results in significant torsional freedom that allows the ring to adopt various conformational states.

Crystallographic investigations of similar pyrazole-diazepane hybrid molecules have identified characteristic conformational features that likely apply to this compound. The diazepane ring typically adopts conformations that minimize steric interactions between substituents while maximizing favorable electrostatic interactions. Nuclear magnetic resonance spectroscopy and X-ray crystallography studies of related compounds have indicated that disubstituted 1,4-diazepane systems exist in unexpected low-energy conformations characterized by intramolecular pi-stacking interactions and twist-boat ring conformations.

The presence of the pyrazole substituent connected through a methylene bridge introduces additional conformational complexity. The rotational freedom around the carbon-nitrogen bond connecting the methylene group to the diazepane nitrogen allows for multiple conformational states. Crystal structure analysis of related pyrazolodiazepine compounds has confirmed the importance of X-ray crystallography in determining precise molecular geometries. Single-crystal X-ray diffraction analysis has proven essential for confirming the stereochemical arrangements and identifying preferred conformational states in these complex heterocyclic systems.

Conformational preferences in diazepane-containing compounds are influenced by several factors including steric interactions, electronic effects, and intermolecular hydrogen bonding patterns. The nitrogen atoms in the diazepane ring can participate in hydrogen bonding interactions that stabilize specific conformational arrangements. Crystal packing effects also play a significant role in determining the observed conformations in solid-state structures, as intermolecular interactions can favor conformations that might not be preferred in solution.

The conformational analysis is further complicated by the potential for ring inversion processes that interconvert different conformational states. Computational studies of 1,4-diazepine systems have revealed inversion barriers that allow for facile interconversion between conformational states at room temperature. These dynamic processes must be considered when interpreting crystallographic data, as the observed crystal structure represents only one of potentially many accessible conformational states.

Comparative Structural Features with Diazepane Derivatives

Comparative analysis of this compound with other diazepane derivatives reveals both shared structural characteristics and unique features that distinguish this particular compound. The fundamental 1,4-diazepane ring system serves as a common structural motif across various derivatives, providing a basis for systematic comparison. The seven-membered ring with nitrogen atoms at positions 1 and 4 creates a scaffold that maintains consistent geometric properties while allowing for diverse substitution patterns that modulate biological and chemical properties.

Related compounds such as 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane and 1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane demonstrate how alkyl substitution on the pyrazole nitrogen affects molecular properties. These homologous compounds share the same core diazepane-pyrazole architecture while differing in the length of the alkyl chain attached to the pyrazole nitrogen. The molecular weights increase systematically with 208.30 grams per mole for the ethyl derivative and 222.33 grams per mole for the propyl derivative, compared to 194.28 grams per mole for the methyl compound.

Compound Molecular Formula Molecular Weight (g/mol) Pyrazole Substituent
This compound C₁₀H₁₈N₄ 194.28 Methyl
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane C₁₁H₂₀N₄ 208.30 Ethyl
1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane C₁₂H₂₂N₄ 222.33 Propyl

The structural comparison extends to compounds with different functional group attachments to the diazepane ring. For instance, 1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepane represents a related structure where the methylene bridge is replaced by a carbonyl group, creating an amide linkage between the pyrazole and diazepane components. This modification significantly alters the electronic properties and conformational flexibility of the molecule, as the carbonyl group introduces planarity constraints and changes the electron distribution pattern.

The conformational behavior of diazepane derivatives varies significantly depending on the nature and position of substituents. Studies of disubstituted 1,4-diazepane orexin receptor antagonists have revealed that different substitution patterns can lead to dramatically different conformational preferences. The unexpected low-energy conformations observed in these systems, characterized by intramolecular pi-stacking interactions, demonstrate how subtle structural modifications can profoundly affect molecular geometry and biological activity.

Pyrazole-containing derivatives exhibit particular structural features that distinguish them from other heterocyclic substituents. The aromatic character of the pyrazole ring provides rigidity to one portion of the molecule while maintaining the flexibility of the diazepane component. The electron distribution within pyrazole rings, with position 4 being electron-rich and positions 3 and 5 being electron-deficient, creates specific interaction patterns that influence both intramolecular and intermolecular behavior.

The crystal packing arrangements of diazepane derivatives often reflect the hydrogen bonding capabilities of the nitrogen atoms within the ring system. Pyrazole compounds are known to form various hydrogen-bonded motifs including dimers, trimers, tetramers, and catemers, depending on the specific substitution pattern and crystal packing conditions. The 1,4-diazepane ring system adds additional hydrogen bonding sites that can participate in complex three-dimensional network structures in the solid state.

Properties

IUPAC Name

1-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-13-8-10(7-12-13)9-14-5-2-3-11-4-6-14/h7-8,11H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFRDOPNEXBERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane typically involves the formation of the pyrazole ring followed by the introduction of the diazepane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1,4-diazepane in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

  • Enzyme Inhibition:
    Recent studies have indicated that pyrazole derivatives exhibit inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. The selective inhibition of MAO-A and MAO-B isoforms could lead to therapeutic applications in treating depression and other mood disorders .
  • Anticancer Activity:
    Preliminary research suggests that compounds similar to 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane may possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .
  • Antimicrobial Properties:
    There is emerging evidence that pyrazole derivatives can exhibit antimicrobial activity against various pathogens. This property makes them candidates for developing new antibiotics or antifungal agents .

Synthetic Applications

Synthetic Intermediates:
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for further functionalization, making it useful in the development of more complex molecules. For instance, it can be employed in the synthesis of other biologically active compounds through various chemical reactions such as alkylation and acylation .

Case Study 1: Monoamine Oxidase Inhibition

A study published on ResearchGate demonstrated that derivatives of pyrazole showed high activity against MAO enzymes with Ki values ranging from 27 nM to 50 nM. This highlights the potential of this compound as a lead compound for developing MAO inhibitors .

Case Study 2: Anticancer Research

In a series of experiments examining the anticancer effects of pyrazole derivatives, researchers found that certain modifications to the diazepane structure enhanced cytotoxicity against various cancer cell lines. These findings suggest that further exploration of this compound could lead to novel cancer therapies .

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares a 1,4-diazepane core with multiple analogs but differs in the substituent attached to the nitrogen atom. Key structural variations among related compounds include:

Compound Name Substituent Molecular Weight (g/mol) Key Structural Feature Reference
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane 1-Methylpyrazol-4-ylmethyl 194.28 Pyrazole ring with methyl group
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-Chlorophenylpyrazole Not reported Chlorophenylpyrazole substitution
1-(Pyridin-3-yl)-1,4-diazepane (NS3531) Pyridin-3-yl ~193.25* Pyridine ring
1-(2,4-Dichlorophenyl)-1,4-diazepane 2,4-Dichlorophenyl 235.15 Dichlorophenyl substitution
1-(4-Methylphenyl)-1,4-diazepane 4-Methylphenyl 190.29 Methylphenyl substitution
1-(4-Bromobenzyl)-1,4-diazepane 4-Bromobenzyl 273.18 Bromobenzyl group

*Calculated based on molecular formula C₁₀H₁₅N₃.

Key Observations :

  • Halogenated derivatives (e.g., 3-chlorophenyl or 2,4-dichlorophenyl) exhibit increased molecular weight and altered electronic properties, which may improve binding affinity but reduce solubility .
Pharmacological Activity
Serotonin Receptor Modulation
  • Pyridine-substituted analogs (e.g., NS3531) showed agonist activity at nicotinic acetylcholine receptors (nAChRs), with binding modes dependent on the orientation of the pyridine ring relative to the receptor’s complementary subunit .

Key Observations :

  • Yields for diazepane derivatives vary widely (38–51%), influenced by steric hindrance and electronic effects of substituents .
Physicochemical Properties
  • Lipophilicity : Halogenated derivatives (e.g., 3-chlorophenyl or bromobenzyl) are likely more lipophilic than the target compound, affecting blood-brain barrier permeability .
  • Solubility : Pyridine- or pyrazole-containing analogs may exhibit better aqueous solubility compared to highly halogenated derivatives.

Biological Activity

1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane is a heterocyclic compound notable for its dual structure comprising a pyrazole and a diazepane ring. This unique combination suggests potential biological activities that merit investigation, particularly in medicinal chemistry and pharmacology.

  • IUPAC Name : 1-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepane
  • Molecular Formula : C10H18N4
  • Molecular Weight : 194.28 g/mol
  • CAS Number : 1152965-12-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyrazole moiety can engage in binding at active sites, leading to the inhibition of enzyme activity or modulation of receptor functions, which can result in various therapeutic effects.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that certain synthesized pyrazole carboxamides displayed notable cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The synergistic effect of these compounds combined with doxorubicin was also evaluated, showing enhanced efficacy compared to doxorubicin alone .

Antimicrobial Activity

The pyrazole ring has been associated with antimicrobial properties. Compounds similar to this compound have shown effectiveness against various fungal pathogens, suggesting potential applications in treating infections caused by resistant strains .

Enzyme Inhibition

Studies have indicated that pyrazole derivatives can act as enzyme inhibitors. For instance, they may inhibit cyclooxygenases (COX), which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making these compounds candidates for further development in anti-inflammatory therapies .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against breast cancer
AntimicrobialEffective against various fungal pathogens
Enzyme InhibitionInhibits COX enzymes, leading to anti-inflammatory effects

Case Study 1: Anticancer Efficacy

In a recent investigation, a series of pyrazole derivatives were synthesized and tested for their anticancer activity. Among them, this compound exhibited promising results in inhibiting cell proliferation in vitro. The study utilized the Combination Index method to assess the synergistic effects with doxorubicin, highlighting the potential for developing more effective cancer treatments involving this compound .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of pyrazole derivatives against multiple fungal strains. The results indicated that compounds derived from the pyrazole structure demonstrated significant antifungal activity, suggesting their potential use in combating resistant fungal infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane

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